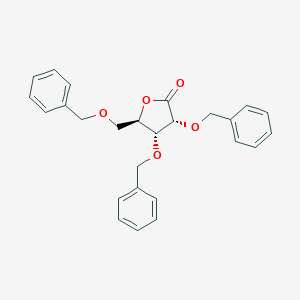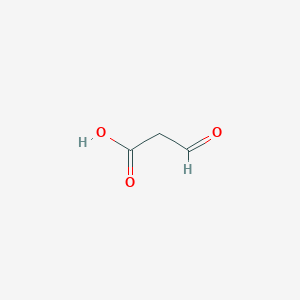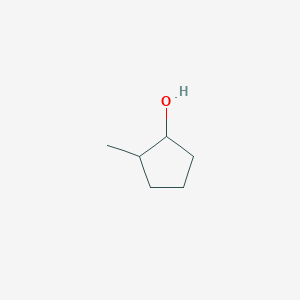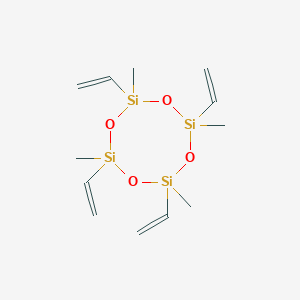![molecular formula C14H24N4O2 B036029 2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide] CAS No. 129136-92-1](/img/structure/B36029.png)
2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]' is a chemical compound that has been widely used in scientific research due to its unique properties. It is a water-soluble, free-radical initiator that is commonly used in polymerization reactions. This compound is also known as AIBN and is used as a crosslinking agent in polymer chemistry.
Mécanisme D'action
The mechanism of action of '2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]' involves its ability to generate free radicals when heated. These free radicals initiate the polymerization reaction by reacting with monomers and initiating the growth of polymer chains.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of '2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]'. However, it has been reported to be non-toxic and non-carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using '2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]' as a free-radical initiator is its high thermal stability. This allows for the initiation of polymerization reactions at high temperatures, which can lead to faster reaction rates. However, one of the limitations of using this compound is its relatively low solubility in water, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of '2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]' in scientific research. One potential application is in the synthesis of new polymers for use in drug delivery systems. Another potential application is in the development of new materials for tissue engineering. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound.
Applications De Recherche Scientifique
'2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]' is widely used in scientific research as a free-radical initiator. It is used in the polymerization of various monomers such as acrylates, methacrylates, and vinyl monomers. This compound is also used in the synthesis of polymers for biomedical applications such as drug delivery systems and tissue engineering.
Propriétés
Numéro CAS |
129136-92-1 |
|---|---|
Nom du produit |
2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide] |
Formule moléculaire |
C14H24N4O2 |
Poids moléculaire |
280.37 g/mol |
Nom IUPAC |
2-methyl-2-[[2-methyl-1-oxo-1-(prop-2-enylamino)propan-2-yl]diazenyl]-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C14H24N4O2/c1-7-9-15-11(19)13(3,4)17-18-14(5,6)12(20)16-10-8-2/h7-8H,1-2,9-10H2,3-6H3,(H,15,19)(H,16,20) |
Clé InChI |
LYPGJGCIPQYQBW-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NCC=C)N=NC(C)(C)C(=O)NCC=C |
SMILES canonique |
CC(C)(C(=O)NCC=C)N=NC(C)(C)C(=O)NCC=C |
Pictogrammes |
Flammable; Irritant |
Synonymes |
2,2'-AZOBIS[N-(2-PROPENYL)-2-METHYLPROPIONAMIDE]; VF-096 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

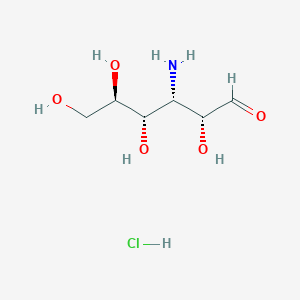
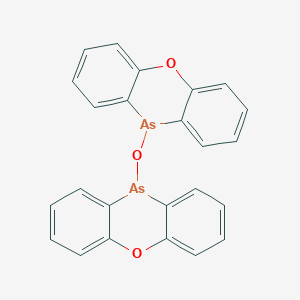
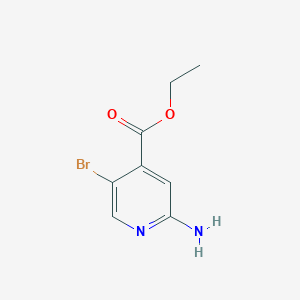
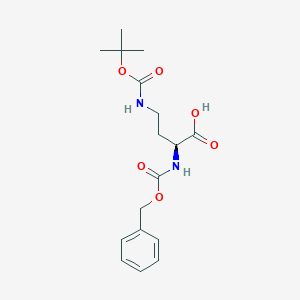
![Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B35975.png)
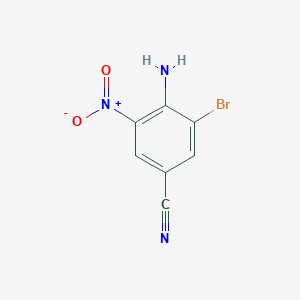
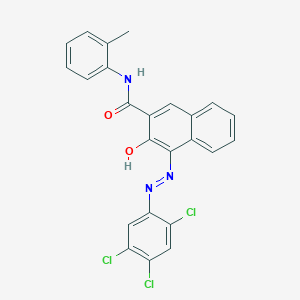
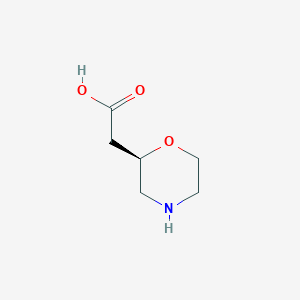
![[5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate](/img/structure/B35995.png)
